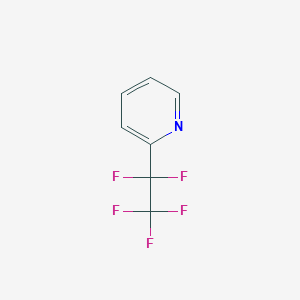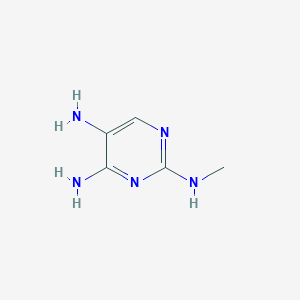
2-N-methylpyrimidine-2,4,5-triamine
Vue d'ensemble
Description
2-N-methylpyrimidine-2,4,5-triamine, also known as MPT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPT is a pyrimidine derivative that contains three amino groups at positions 2, 4, and 5, and a methyl group at position N.
Mécanisme D'action
The mechanism of action of 2-N-methylpyrimidine-2,4,5-triamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-N-methylpyrimidine-2,4,5-triamine has been found to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-N-methylpyrimidine-2,4,5-triamine has also been found to inhibit the replication of viruses and bacteria by interfering with their nucleic acid synthesis. The exact mechanism of action of 2-N-methylpyrimidine-2,4,5-triamine in these processes is still under investigation.
Effets Biochimiques Et Physiologiques
2-N-methylpyrimidine-2,4,5-triamine has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. 2-N-methylpyrimidine-2,4,5-triamine has been shown to inhibit the activity of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-N-methylpyrimidine-2,4,5-triamine has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-N-methylpyrimidine-2,4,5-triamine has been found to modulate the immune response by stimulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-N-methylpyrimidine-2,4,5-triamine has several advantages for lab experiments, including its ease of synthesis, low cost, and versatility as a starting material for the synthesis of various biologically active compounds. However, 2-N-methylpyrimidine-2,4,5-triamine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, the optimal concentration of 2-N-methylpyrimidine-2,4,5-triamine for each experiment should be carefully determined.
Orientations Futures
There are several future directions for the research on 2-N-methylpyrimidine-2,4,5-triamine, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the elucidation of its mechanism of action. In medicinal chemistry, the development of 2-N-methylpyrimidine-2,4,5-triamine derivatives with improved pharmacological properties, such as increased potency and selectivity, is a promising direction. In material science, the synthesis of novel metal-organic frameworks and coordination polymers based on 2-N-methylpyrimidine-2,4,5-triamine is an interesting area of research. In addition, the investigation of the potential role of 2-N-methylpyrimidine-2,4,5-triamine in the regulation of immune response and inflammation may provide new insights into its biological activities.
Conclusion:
In conclusion, 2-N-methylpyrimidine-2,4,5-triamine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-N-methylpyrimidine-2,4,5-triamine can be synthesized through various methods and has been found to exhibit antitumor, antiviral, and antibacterial activities. 2-N-methylpyrimidine-2,4,5-triamine has also been used as a building block for the synthesis of various biologically active compounds and as a ligand for the synthesis of metal-organic frameworks and coordination polymers. The mechanism of action of 2-N-methylpyrimidine-2,4,5-triamine is still under investigation, and its biochemical and physiological effects and advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research on 2-N-methylpyrimidine-2,4,5-triamine have been proposed, which may provide new insights into its potential applications in various fields.
Applications De Recherche Scientifique
2-N-methylpyrimidine-2,4,5-triamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-N-methylpyrimidine-2,4,5-triamine has been found to exhibit antitumor, antiviral, and antibacterial activities. 2-N-methylpyrimidine-2,4,5-triamine has also been used as a building block for the synthesis of various biologically active compounds, such as protein kinase inhibitors, antimalarial agents, and antifungal agents. In organic synthesis, 2-N-methylpyrimidine-2,4,5-triamine has been used as a versatile starting material for the synthesis of various nitrogen-containing heterocycles. In material science, 2-N-methylpyrimidine-2,4,5-triamine has been used as a ligand for the synthesis of metal-organic frameworks and coordination polymers.
Propriétés
Numéro CAS |
1928-68-3 |
|---|---|
Nom du produit |
2-N-methylpyrimidine-2,4,5-triamine |
Formule moléculaire |
C5H9N5 |
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
2-N-methylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C5H9N5/c1-8-5-9-2-3(6)4(7)10-5/h2H,6H2,1H3,(H3,7,8,9,10) |
Clé InChI |
HMRJNTFPVKKQKH-UHFFFAOYSA-N |
SMILES |
CNC1=NC=C(C(=N1)N)N |
SMILES canonique |
CNC1=NC=C(C(=N1)N)N |
Synonymes |
2,4,5-Pyrimidinetriamine, N2-methyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

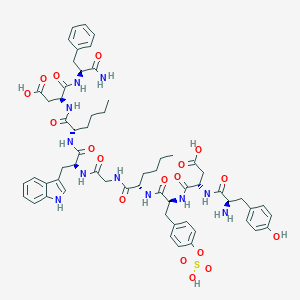
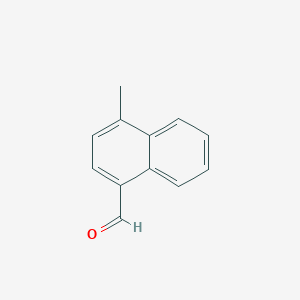
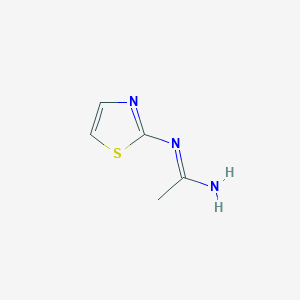
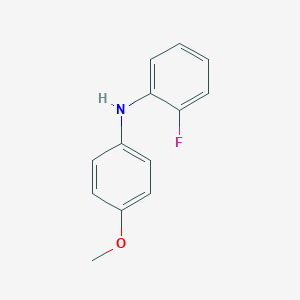



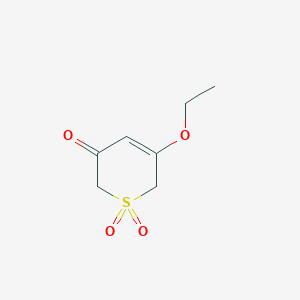

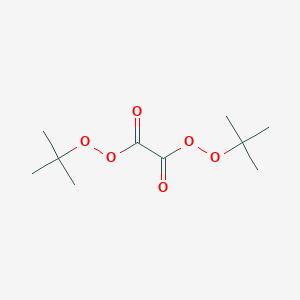
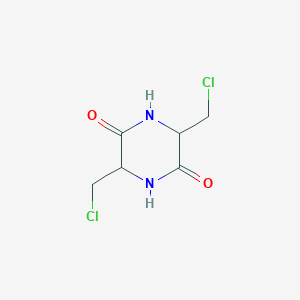
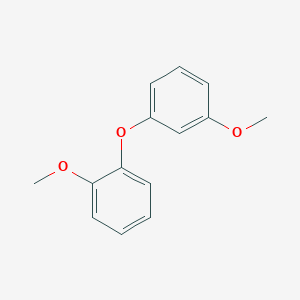
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
